N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide
Description
“N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an oxopyrrolidinyl group
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-13(18(24)20-16-6-3-2-5-15(16)19)21-11-8-14(9-12-21)22-10-4-7-17(22)23/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHVFZIWRHVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2CCC(CC2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzoyl chloride, reacts with an appropriate amine to form the chlorophenyl intermediate.
Piperidinyl Group Introduction: The intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)piperidine under specific conditions to introduce the piperidinyl group.
Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopyrrolidinyl moiety, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand molecular mechanisms in cells.
Medicine
In medicinal chemistry, “N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved may include signal transduction cascades, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide
- N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]butanamide
Uniqueness
“N-(2-chlorophenyl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]propanamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
